molecular formula C8H5ClF3NO B11884012 (1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride

(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride

Katalognummer: B11884012
Molekulargewicht: 223.58 g/mol
InChI-Schlüssel: QKICFEIYQLMRAK-NTUHNPAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a chemical compound known for its unique structure and reactivity. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it valuable in various chemical and industrial applications.

Vorbereitungsmethoden

The synthesis of (1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride typically involves the reaction of 2-(trifluoromethyl)benzenecarboxylic acid with hydroxylamine hydrochloride under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidoyl chloride group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity. The imidoyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification or inhibition of their function .

Vergleich Mit ähnlichen Verbindungen

(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the imidoyl chloride group, which imparts distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C8H5ClF3NO

Molekulargewicht

223.58 g/mol

IUPAC-Name

(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11)12/h1-4,14H/b13-7+

InChI-Schlüssel

QKICFEIYQLMRAK-NTUHNPAUSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C(=N\O)/Cl)C(F)(F)F

Kanonische SMILES

C1=CC=C(C(=C1)C(=NO)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.